molecular formula C9H11NS B3042975 5-tert-Butyl-thiophene-2-carbonitrile CAS No. 685120-66-5

5-tert-Butyl-thiophene-2-carbonitrile

Cat. No.: B3042975
CAS No.: 685120-66-5
M. Wt: 165.26 g/mol
InChI Key: YFXQEAFEUHMKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-thiophene-2-carbonitrile (CAS 685120-66-5) is a high-value chemical building block specifically designed for research and development applications. This organosulfur compound features a thiophene ring core substituted with an electron-withdrawing carbonitrile group and a bulky tert-butyl group, making it a versatile intermediate in synthetic organic chemistry . With the molecular formula C9H11NS and a molecular weight of 165.26 g/mol, this compound is a critical precursor in the synthesis of more complex heterocyclic systems . Its primary research application lies in pharmaceutical development and materials science, where it is used to create novel compounds for drug discovery projects and for the development of organic electronic materials. The nitrile group offers a versatile handle for further chemical transformations, including hydrolysis to amides or acids, reduction to amines, or cyclization into diverse heterocyclic scaffolds. This product is offered in various quantities to suit laboratory-scale work. Please note that this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use. A noted discrepancy exists regarding its CAS number, with a secondary number (612504-43-5) also listed by some suppliers, which should be considered during material verification .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXQEAFEUHMKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976755
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612504-43-5
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Tert Butyl Thiophene 2 Carbonitrile and Its Research Relevant Analogs

Direct and Indirect Synthetic Routes to Substituted Thiophene-2-carbonitriles

The introduction of a carbonitrile group onto a thiophene (B33073) ring can be achieved either during the formation of the heterocyclic ring or by functionalizing a pre-existing thiophene core. These methods provide versatile pathways to a wide array of substituted thiophene-2-carbonitriles.

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netscispace.comarkat-usa.org This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine (B128534). wikipedia.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product. wikipedia.org

While the direct product of the Gewald reaction is a 2-aminothiophene-3-carbonitrile (B183302), these compounds are crucial precursors for the synthesis of thiophene-2-carbonitriles. The amino group can be removed through diazotization followed by reduction, providing a route to the desired 2-carbonitrile scaffold. The versatility of the Gewald reaction allows for the synthesis of a diverse library of thiophenes by varying the starting carbonyl and nitrile components. derpharmachemica.com For instance, the reaction has been successfully employed to synthesize compounds like 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. researchgate.net Modifications such as using microwave irradiation can significantly reduce reaction times and improve yields. wikipedia.org

Table 1: Examples of Gewald Reaction for Thiophene Synthesis
Carbonyl CompoundActive Methylene NitrileBaseKey Product FeatureReference
Ketone/Aldehydeα-CyanoesterAmine BasePolysubstituted 2-Aminothiophene wikipedia.orgmdpi.com
CyclohexanoneEthyl CyanoacetateMorpholineTetrahydrobenzo[b]thiophene Core derpharmachemica.com
3-Pentanonetert-Butyl CyanoacetateNot Specified2-Amino-4-ethyl-5-methylthiophene-3-carboxylate researchgate.net

Palladium-catalyzed reactions are indispensable tools for the functionalization of heterocyclic compounds, including thiophenes. rsc.org These methods offer high efficiency and functional group tolerance for introducing substituents onto the thiophene ring. univie.ac.at A prominent indirect route to 5-tert-Butyl-thiophene-2-carbonitrile (B2548213) involves the palladium-catalyzed cyanation of a corresponding 5-tert-butyl-2-halothiophene. This transformation typically utilizes a palladium(0) catalyst and a cyanide source. univie.ac.at

Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice. univie.ac.at Safer and less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have also been developed and proven effective. rsc.orgnih.gov The catalytic system often consists of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] or palladium(II) acetate (B1210297) [Pd(OAc)₂], and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). univie.ac.atnih.gov These reactions provide a reliable method for installing the nitrile group at a specific position on a pre-formed thiophene derivative. acs.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Cyanation of (Hetero)aryl Halides
SubstrateCyanide SourceCatalyst SystemKey AdvantageReference
(Hetero)aryl Halides/TriflatesZn(CN)₂Palladacycle Precatalyst/XPhos LigandMild conditions (rt to 40 °C) acs.orgorganic-chemistry.org
(Hetero)aryl Chlorides/BromidesK₄[Fe(CN)₆]·3H₂OPd(OAc)₂ / P(t-Bu)₃Use of non-toxic cyanide source nih.gov
Thiophene HalidesZn(CN)₂Pd₂(dba)₃ / dppf / Zn powderEfficient for various substituted thiophenes univie.ac.at

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov It is widely used to synthesize aryl-substituted thiophenes, which are important analogs and building blocks. nih.govnih.gov The reaction typically involves the coupling of a thiophene halide (e.g., 2-bromo-5-tert-butylthiophene) with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.com

This methodology allows for the regioselective introduction of a wide range of aryl and heteroaryl groups onto the thiophene core. nih.gov Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and the choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dimethoxyethane, 1,4-dioxane) can be optimized for specific substrates. nih.govmdpi.comresearchgate.net The Suzuki reaction's tolerance for diverse functional groups makes it a highly versatile tool for creating libraries of complex thiophene derivatives for research applications. mdpi.com

Table 3: Suzuki Cross-Coupling for Arylated Thiophene Synthesis
Thiophene SubstrateCoupling PartnerCatalystBaseProduct TypeReference
2-Bromo-5-(bromomethyl)thiopheneAryl Boronic AcidsNot SpecifiedNot Specified2-(Bromomethyl)-5-aryl-thiophenes nih.gov
4-Bromothiophene-2-carbaldehydeArylboronic Pinacol Esters/AcidsPd(PPh₃)₄K₃PO₄4-Arylthiophene-2-carbaldehydes mdpi.com
5-Bromothiophene-2-carboxamide derivativeAryl/Heteroaryl Boronic AcidsNot SpecifiedNot Specified5-Aryl-thiophene-2-carboxamides mdpi.com

Direct C-H bond arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the thiophene ring. rsc.orgscispace.com This method involves the palladium-catalyzed reaction of a thiophene derivative with an aryl halide, directly forming a C-C bond at a native C-H position. core.ac.uk For 2-substituted thiophenes, such as 2-tert-butylthiophene, this arylation typically occurs with high regioselectivity at the C5 position. rsc.orgscispace.com

The reaction conditions usually involve a palladium catalyst, such as palladium(II) acetate, often in the presence of a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base like potassium carbonate. core.ac.ukresearchgate.net A carboxylate additive, such as pivalic acid, is often beneficial as it can act as a proton shuttle in the C-H activation step. core.ac.uk This methodology provides a streamlined route to 5-aryl-2-tert-butylthiophenes and other related analogs. rsc.org

Table 4: Direct C-H Arylation of Thiophenes
Thiophene SubstrateArylating AgentCatalyst SystemKey FeatureReference
ThiopheneAryl BromidePd(OAc)₂ / Pivalic AcidHigh regioselectivity for C5 in 2-substituted thiophenes core.ac.uk
2-(2-Bromoaryl)thiopheneAryl BromidePd(OAc)₂ / KOAcDirect C5-arylation of the thiophene ring rsc.org
Thiazole derivatives(Hetero)aryl BromidesPd-NHC ComplexArylation at C5 position under aerobic conditions researchgate.net

In addition to modifying an existing thiophene, the ring can be constructed from acyclic precursors through annulative coupling reactions. These methods build the heterocyclic core and can incorporate the desired substituents in a single, often convergent, process. mdpi.com Various strategies exist, including metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur-containing group. mdpi.com

For example, rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides a highly regioselective synthesis of substituted thiophenes. organic-chemistry.org Another approach involves the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. organic-chemistry.org The Fiesselmann thiophene synthesis is a classical method that involves the condensation of thioglycolic acid derivatives with β-chlorovinyl aldehydes or ketones, which can be adapted to produce highly substituted thiophenes. nih.gov These methods are particularly useful for accessing thiophene structures that may be difficult to obtain through substitution chemistry.

The synthesis of thiophene-2-carboxylic acids provides access to key precursors that can be readily converted into thiophene-2-carbonitriles. A common method for introducing a carboxyl group at the C2 position is through lithiation followed by quenching with carbon dioxide. For a substrate like 2-tert-butylthiophene, treatment with a strong base like n-butyllithium would selectively deprotonate the C5 position. However, to achieve C2 carboxylation of 5-tert-butylthiophene, one would start with 2-tert-butylthiophene, lithiate at the C5 position, protect it, then perform a second lithiation (halogen-lithium exchange from 2-bromo-5-protected-thiophene) at C2 followed by carboxylation.

A related strategy was demonstrated in the synthesis of 5-tert-butylbenzo[b]thiophene-2-carboxylic acid. tandfonline.comtandfonline.com In this multi-step sequence, 4-tert-butylcyclohexanone (B146137) was converted into a tetrahydrobenzo[b]thiophene intermediate, which was subsequently aromatized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). tandfonline.com The resulting carboxylic acid ester was then hydrolyzed to the final acid. tandfonline.com Once the thiophene-2-carboxylic acid is obtained, it can be converted to the primary amide and subsequently dehydrated to afford the target this compound.

Advanced Synthetic Strategies Utilizing Specific Reaction Mechanisms

The synthesis of substituted thiophenes, including 2-carbonitrile derivatives, has moved beyond classical methods like the Gewald or Paal-Knorr syntheses towards more sophisticated and regioselective strategies. bohrium.comderpharmachemica.com These advanced approaches often employ metal-catalyzed reactions, multi-component reactions (MCRs), and unique cyclization cascades to construct the thiophene ring with high precision and efficiency. bohrium.com

One advanced strategy involves the use of metal catalysts to facilitate C-S and C-C bond formation. For instance, copper-mediated reactions, such as the [4+1] annulation of enaminothiones, are effective for forming cyanoalkyl-thiophene structures. bohrium.com Similarly, rhodium catalysts can be used to generate a thiavinyl carbene intermediate from 1,2,3-thiadiazoles, which then undergoes a [3+2] cycloaddition with alkynes to yield highly substituted thiophenes. bohrium.com Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols has also been shown to be an effective method for creating substituted thiophenes, with the ability to recycle the catalyst when using ionic liquids as the solvent. mdpi.com

Metal-free approaches have also gained prominence. A notable example is the synthesis of 5-nitrothiophene-2-carbonitrile, an analog of the target compound. This procedure involves the reaction of an oxime with 2-nitrobenzenesulfonate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemicalbook.com The reaction proceeds in an inert atmosphere at room temperature, demonstrating a modern approach that avoids harsh conditions. chemicalbook.com Another advanced metal-free strategy is the [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals, which can be induced by visible light using an acridine (B1665455) photosensitizer. organic-chemistry.org This method offers mild reaction conditions and is suitable for large-scale synthesis. organic-chemistry.org

Tandem or domino reactions represent another class of advanced strategies, where multiple bond-forming events occur in a single pot. For example, polysubstituted thiophenes can be synthesized through a tandem thio-Michael addition/oxidative annulation/1,2-sulfur migration pathway. bohrium.com These methods are highly atom-economical and efficient, reducing the need for intermediate purification steps. bohrium.com

Optimization of Reaction Parameters for Enhanced Chemical Yields and Selectivity

Achieving high yields and selectivity in the synthesis of this compound and its analogs is critically dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, base, reaction temperature, and time. rsc.org

The synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, close structural relatives, provides a clear example of how parameter optimization impacts reaction outcomes. In a study involving the reaction of cyanothioacetamide with α-bromochalcones, the choice of base and temperature was found to be crucial for maximizing the yield. nih.gov Initial trials using an excess of triethylamine (Et₃N) at room temperature resulted in a low yield. nih.gov By systematically testing different bases and conditions, it was determined that using one equivalent of potassium hydroxide (B78521) (KOH) and gently refluxing the mixture for 30 minutes provided the best results. nih.gov

Table 1: Optimization of Reaction Conditions for Dihydrothiophene Synthesis An illustrative example based on the synthesis of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile. nih.gov

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Et₃N (excess)Dioxane252412
2K₂CO₃ (1)DioxaneReflux155
3Pyridine (1)DioxaneReflux161
4KOH (1)Dioxane252465
5KOH (1)DioxaneReflux0.586

In metal-catalyzed syntheses, factors such as catalyst loading and the nature of ligands are paramount. For the PdI₂/KI-catalyzed synthesis of thiophenes from 1-mercapto-3-yn-2-ols, the molar ratio of the potassium iodide additive to the palladium catalyst was a key parameter to control. mdpi.com Furthermore, solvent choice can dramatically influence yield and catalyst recyclability. While methanol (B129727) is an effective solvent, switching to an ionic liquid like BmimBF₄ allowed for the successful recycling of the catalytic system over multiple runs without significant loss of activity. mdpi.com

Sustainable and Environmentally Benign Approaches in Thiophene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiophenes to reduce environmental impact. benthamdirect.com These approaches focus on using safer solvents, reducing energy consumption, utilizing renewable starting materials, and employing recyclable catalysts. jocpr.comrsc.org

One significant green strategy is the move away from toxic and halogenated solvents. nih.gov Researchers have developed methods that use environmentally friendly solvents like ethanol (B145695) or even water. bohrium.comnih.gov For instance, an electrophilic chlorocyclization to produce halogenated thiophenes was successfully achieved using ethanol as a solvent and simple, non-toxic inorganic reagents like copper (II) sulfate (B86663) and sodium chloride. nih.govresearchgate.net Solvent-free, or "neat," reaction conditions are another important green alternative, which can be facilitated by techniques such as microwave irradiation. rsc.orgdntb.gov.ua

Microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times and energy usage. jocpr.com A microwave-promoted Gewald synthesis, for example, can be completed in minutes compared to several hours under conventional reflux, drastically improving the process's energy efficiency. rsc.org Similarly, ultrasound-assisted reactions can accelerate chemical transformations through sonic cavitation. jocpr.com

The use of renewable, biomass-derived feedstocks is a cornerstone of sustainable chemistry. Levulinic acid, a platform chemical derived from cellulose, can be reacted with Lawesson's reagent to produce 5-methylthiophene-2-thiol, providing a pathway to thiophene derivatives that is independent of fossil fuels. royalsocietypublishing.org This approach avoids the hazardous lithiation-thiolation processes typically used to access such compounds. royalsocietypublishing.org Furthermore, efforts are being made to replace unsustainable sulfur reagents like Lawesson's Reagent with elemental sulfur, a cheap and abundant industrial by-product. researchgate.net

Table 2: Overview of Sustainable Approaches in Thiophene Synthesis

Green StrategyExample Application/TechniqueKey Advantages
Benign Solvents Using ethanol or water instead of halogenated solvents. bohrium.comnih.govReduced toxicity and environmental pollution.
Energy Efficiency Microwave-assisted and ultrasound-assisted synthesis. jocpr.comrsc.orgDrastically reduced reaction times and energy consumption.
Renewable Feedstocks Synthesis from biomass-derived levulinic acid. royalsocietypublishing.orgReduced reliance on fossil fuels; sustainable sourcing.
Atom Economy Transition-metal-free heterocyclization of bromoenynes. organic-chemistry.orgHigh efficiency, minimal waste generation.
Safer Reagents Using elemental sulfur or sodium halides as reagents. nih.govresearchgate.netAvoids toxic and hazardous chemicals; readily available.

By integrating these advanced, optimized, and sustainable methodologies, the synthesis of this compound and related thiophene derivatives can be achieved with greater efficiency, selectivity, and environmental responsibility.

Reactivity and Mechanistic Investigations of 5 Tert Butyl Thiophene 2 Carbonitrile

Electrophilic and Nucleophilic Substitution Pathways on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation. brainly.in The positions of substitution on the 5-tert-butyl-thiophene-2-carbonitrile (B2548213) ring are directed by the existing substituents. The tert-butyl group at the 5-position is an activating, ortho-para director due to inductive effects, while the nitrile group at the 2-position is a deactivating, meta-director because of its electron-withdrawing nature. proquest.comstackexchange.com

In electrophilic aromatic substitution, the tert-butyl group directs incoming electrophiles to the ortho (C4) and para (C3, which is not possible) positions relative to itself. Conversely, the nitrile group directs to the meta (C4) position. Therefore, both groups reinforce the substitution at the C4 position, making it the most likely site for electrophilic attack. The C3 position is sterically hindered by the adjacent bulky tert-butyl group, further favoring substitution at C4. numberanalytics.comyoutube.com

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common and typically requires strong activation by electron-withdrawing groups. nih.gov The potent electron-withdrawing nitrile group at the C2 position, along with a potential leaving group, could facilitate SNAr reactions. nih.govuoanbar.edu.iq In such cases, a nucleophile would attack the carbon atom bearing the leaving group, proceeding through a Meisenheimer-like intermediate. nih.gov The stability of this intermediate, and thus the reaction's feasibility, is enhanced by the presence of the nitrile group.

Transformations Involving the Nitrile Functional Group

The nitrile (-C≡N) group of this compound is a versatile functional handle for a variety of chemical transformations. numberanalytics.comfiveable.me

Common Transformations of the Nitrile Group:

Reaction TypeReagentsProduct
HydrolysisAcid or base (e.g., H₂SO₄, NaOH)5-tert-Butyl-thiophene-2-carboxylic acid or 5-tert-Butyl-thiophene-2-carboxamide
ReductionReducing agents (e.g., LiAlH₄, DIBAL-H)(5-tert-Butyl-thiophen-2-yl)methanamine or 5-tert-Butyl-thiophene-2-carbaldehyde
CycloadditionAzides (e.g., NaN₃)Tetrazole derivatives
Nucleophilic AdditionGrignard reagents (R-MgBr)Ketone derivatives

This table outlines common transformations for aromatic nitriles. numberanalytics.com

Hydrolysis of the nitrile can yield either a carboxylic acid or an amide, depending on the reaction conditions. numberanalytics.com Reduction can lead to a primary amine with strong reducing agents like lithium aluminum hydride, or to an aldehyde using milder reagents such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.com The nitrile group can also participate in cycloaddition reactions, for instance with azides to form tetrazoles, which are important heterocyclic compounds. numberanalytics.com Furthermore, it can react with various other nucleophiles, including organometallic reagents like Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Steric and Electronic Effects of the tert-Butyl Substituent on Chemical Reactivity

The tert-butyl group exerts significant influence on the reactivity of the molecule through both steric and electronic effects. stackexchange.comnumberanalytics.com

Influence on Regioselectivity in Chemical Reactions

The sheer size of the tert-butyl group imposes considerable steric hindrance. numberanalytics.com This bulkiness can block or slow down reactions at adjacent positions. In the case of electrophilic substitution on the thiophene ring, the tert-butyl group sterically disfavors attack at the C4 position to some extent, but its electronic directing effect towards this position often prevails. stackexchange.comyoutube.com However, for reactions involving the functionalization of the thiophene ring or groups in close proximity, the steric hindrance can be a decisive factor in determining the regiochemical outcome. numberanalytics.com For example, it can prevent the approach of bulky reagents to the C4 position, potentially allowing reactions at the less-hindered C3 position if electronic factors are favorable under specific conditions.

Detailed Mechanistic Studies of Functionalization Reactions

The functionalization of thiophene derivatives is a key area of research for creating novel materials and pharmaceuticals. rsc.orgnih.govacs.org Mechanistic studies, including those on radical pathways, are crucial for developing new synthetic methods.

Elucidation of Radical Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of aromatic systems like this compound. libretexts.org These reactions are often initiated by light (photocatalysis) or radical initiators. rsc.orgbohrium.comrsc.org

In a photocatalytic cycle, a photocatalyst absorbs light and enters an excited state. It can then interact with the thiophene substrate, often initiating an electron transfer process. This can lead to the formation of a radical ion of the thiophene derivative, which can then react with other species in the mixture. acs.org For example, a radical C-H functionalization at the C3 or C4 position could be envisioned, where a hydrogen atom is abstracted, and a new functional group is introduced.

Mechanistic studies of such reactions often involve techniques like radical clock experiments or deuterium (B1214612) labeling to identify intermediates and determine the source of atoms in the final product. acs.org The combination of the electron-rich thiophene ring and the electron-withdrawing nitrile group can influence the stability of radical intermediates, thereby affecting the course and efficiency of these radical transformations. The bulky tert-butyl group would also play a role in directing the regioselectivity of radical attack. acs.org

Investigations of Metal-Catalyzed Mechanisms (e.g., Pd-catalyzed C-H Activation, Ag-catalyzed Carboxylation)

The thiophene ring, a key structural motif in many functional materials and pharmaceuticals, is often a target for C-H activation/functionalization reactions. These reactions offer an atom-economical route to elaborate the core structure without the need for pre-functionalized starting materials. The presence of the electron-withdrawing nitrile group and the bulky tert-butyl group on this compound significantly influences its reactivity in metal-catalyzed transformations.

Palladium-Catalyzed C-H Activation:

Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds. nih.gov While specific studies detailing the Pd-catalyzed C-H activation of this compound are not extensively documented, the reactivity can be inferred from studies on similar thiophene derivatives. The primary sites for C-H activation on a thiophene ring are the C2 and C5 positions due to their higher acidity. In this compound, the C5 position is blocked by the tert-butyl group, and the C2 position is occupied by the carbonitrile. This leaves the C3 and C4 positions as potential sites for functionalization.

Generally, directing groups are employed to control the regioselectivity of Pd-catalyzed C-H activation. nih.gov However, direct C-H functionalization of thiophenes without directing groups has also been achieved. For instance, palladium-catalyzed C-2 selective alkenylation of thiophenes has been demonstrated using a combination of a palladium catalyst, a specific ligand, and an oxidant. acs.org Given the substitution pattern of this compound, a similar catalytic system would likely target the C3 or C4 positions, though the electronic and steric influence of the existing substituents would play a crucial role. The electron-withdrawing nature of the nitrile group deactivates the ring towards electrophilic attack, which is a key step in many C-H activation cycles, potentially requiring harsher reaction conditions.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Alkenylation of Thiophenes

Component Example Condition Role
Catalyst Palladium Acetate (B1210297) (Pd(OAc)₂) (5 mol%) Active metal center for C-H activation
Ligand 3-malonate-6-methylpyridine derivative (10 mol%) Stabilizes the catalyst and influences selectivity
Oxidant Silver Fluoride (AgF) (3 equivalents) Regenerates the active Pd(II) catalyst
Solvent Acetic Acid (AcOH) : Dimethylformamide (DMF) Reaction medium
Substrates Thiophene derivative, Alkene Reactants

This table is based on general findings for thiophene derivatives and serves as an illustrative example. acs.org

Silver-Catalyzed Carboxylation:

The direct carboxylation of C-H bonds using carbon dioxide (CO₂) is a highly attractive transformation for synthesizing carboxylic acids. Silver-catalyzed carboxylation of heteroaromatics, including thiophenes, has emerged as a promising method. researchgate.netfigshare.com Research has shown that thiophene-2-carbonitrile is a suitable substrate for this reaction. researchgate.net The rationale for its suitability lies in its pKa value (27.3), which is conducive to C-H bond cleavage under catalytic conditions, and the presence of the electron-withdrawing nitrile group. researchgate.net

In a typical Ag(I)-catalyzed system, a phosphine (B1218219) ligand and a strong base, such as lithium tert-butoxide, are employed under a CO₂ atmosphere. figshare.com The mechanism is believed to involve the deprotonation of the thiophene C-H bond by the base, facilitated by the silver catalyst, to form an arylsilver intermediate. This intermediate then undergoes carboxylation upon reaction with CO₂. figshare.com For this compound, the most acidic C-H bond available for deprotonation would be at the C3 position. The bulky tert-butyl group at C5 might sterically influence the approach of the catalytic complex but is unlikely to prevent the reaction entirely.

A study on a heterogeneous silver catalyst, MIL-101-AP(Ag), demonstrated the C-H carboxylation of thiophene-2-carbonitrile, achieving a 10% yield. researchgate.net This highlights the feasibility of the reaction on the thiophene-2-carbonitrile scaffold.

Table 2: Components of a Typical Ag(I)-Catalyzed C-H Carboxylation System for Thiophenes

Component Function Example Reagent
Catalyst Silver(I) salt Facilitates C-H activation and CO₂ insertion
Ligand Phosphine ligand Stabilizes the silver center and modulates reactivity
Base Strong alkoxide base Promotes deprotonation of the acidic C-H bond
Carbon Source Carbon Dioxide (CO₂) The carboxylating agent
Substrate Thiophene derivative The molecule to be carboxylated

This table is based on findings for thiophene-2-carbonitrile and related derivatives. researchgate.netfigshare.com

Electrochemical Reactivity and Redox Processes of Thiophene-2-carbonitrile Systems

The electrochemical behavior of thiophene derivatives is of significant interest, particularly for applications in materials science, such as conducting polymers, and in energy storage. researchgate.netmdpi.com The redox properties of this compound are determined by the thiophene ring, which can be oxidized, and the nitrile group, which can be reduced.

A study on thiophene-2-carbonitrile (CT) as an electrolyte additive in lithium-ion batteries found that it can be oxidized to form a protective polythiophene film on the electrode surface. researchgate.net This film improves the stability of the electrode/electrolyte interface. The cyclic voltammetry (CV) measurements in that study showed an oxidation peak for thiophene-2-carbonitrile, indicating its ability to undergo electrochemical oxidation. researchgate.net For this compound, a similar oxidative polymerization process is plausible.

On the reduction side, while the thiophene ring is generally difficult to reduce, the nitrile group is a well-known electrochemically active group that can undergo reduction. The reduction of nitriles can lead to the formation of radical anions or be further reduced to amines. The specific reduction potential and mechanism would depend on the electrode material and the electrolyte system used. Studies on other aromatic nitriles have detailed these reduction pathways.

The electrochemical properties can be investigated using techniques like cyclic voltammetry, which provides information on oxidation and reduction potentials. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can be correlated with oxidation and reduction potentials respectively, are key parameters in understanding the electrochemical behavior of these systems. researchgate.net For substituted thiophenes, electron-donating groups like alkyls tend to raise the HOMO level, while electron-withdrawing groups like nitriles lower the LUMO level. researchgate.net

Table 3: Expected Influence of Substituents on the Electrochemical Properties of a Thiophene Ring

Substituent Position on Thiophene-2-carbonitrile Type Expected Effect on Oxidation Potential Expected Effect on Reduction Potential
-C(CH₃)₃ C5 Electron-Donating Decrease (Easier to Oxidize) Increase (Harder to Reduce)
-CN C2 Electron-Withdrawing Increase (Harder to Oxidize) Decrease (Easier to Reduce)

This table presents general electrochemical principles applied to the structure of this compound.

Advanced Spectroscopic and Analytical Characterization of 5 Tert Butyl Thiophene 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 5-tert-butyl-thiophene-2-carbonitrile (B2548213) molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is consistent with the molecule's structure. The spectrum displays two distinct signals corresponding to the aromatic protons of the thiophene (B33073) ring and the aliphatic protons of the tert-butyl group.

The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, typically observed in the upfield region of the spectrum. The chemical shift of this singlet is influenced by the shielding effect of the alkyl group. The two protons on the thiophene ring (H-3 and H-4) are chemically non-equivalent and exhibit coupling to each other, resulting in a pair of doublets. The proton at the C-4 position is adjacent to the bulky tert-butyl group, while the proton at the C-3 position is adjacent to the carbon bearing the electron-withdrawing nitrile group. This difference in electronic environment leads to distinct chemical shifts. The coupling constant between these two protons (³JHH) is typically in the range of 3.5-4.0 Hz for 2,5-disubstituted thiophenes.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-C(CH₃)₃~1.35Singlet (s)N/A9H
Thiophene H-4~7.00Doublet (d)~3.81H
Thiophene H-3~7.50Doublet (d)~3.81H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their chemical environments. For this compound, a total of seven distinct carbon signals are expected: four for the thiophene ring system (including the carbon attached to the nitrile and the one attached to the tert-butyl group), two for the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons), and one for the nitrile group.

The electron-withdrawing nature of the nitrile group causes the nitrile carbon (C≡N) to appear significantly downfield, typically in the range of 115-120 ppm. The carbon atom of the thiophene ring to which the nitrile is attached (C-2) is also deshielded. Conversely, the carbons of the tert-butyl group are found in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃~31.5
-C(CH₃)₃~35.0
Thiophene C-2~110.0
-C≡N~116.0
Thiophene C-3~135.0
Thiophene C-4~122.0
Thiophene C-5~160.0

High-Resolution Mass Spectrometry (HRMS) and MALDI TOF Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₉H₁₁NS, which corresponds to a theoretical monoisotopic mass of 165.0612 daltons. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 166.0689. The experimental measurement of this value to within a few parts per million (ppm) of the theoretical value provides unambiguous confirmation of the compound's elemental formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for analyzing less volatile or thermally fragile molecules. As a soft ionization method, it typically produces intact molecular ions with minimal fragmentation, which would further corroborate the molecular weight of the compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by a few key absorption bands that are characteristic of its structure. The most prominent and diagnostic peak is the stretching vibration of the nitrile (C≡N) functional group. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum. Other significant absorptions include C-H stretching vibrations from the tert-butyl group and the thiophene ring, as well as vibrations associated with the thiophene ring itself.

Table 3: Characteristic FT-IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)tert-Butyl2960-2870Strong
C-H Stretch (sp²)Thiophene3100-3000Medium
C≡N StretchNitrile2230-2220Strong, Sharp
C=C StretchThiophene Ring1550-1450Medium-Variable
C-S StretchThiophene Ring850-650Medium-Weak

Electronic Spectroscopy for Optoelectronic Properties

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule and is indicative of its potential optoelectronic properties. The thiophene ring is an aromatic chromophore that undergoes π → π* electronic transitions upon absorption of UV radiation.

The parent thiophene molecule exhibits a strong absorption maximum around 231 nm. The substitution pattern and the nature of the substituents on the thiophene ring significantly influence the absorption spectrum. In this compound, the tert-butyl group acts as an auxochrome, a group that can modify the absorption of a chromophore, while the nitrile group, with its π-system, extends the conjugation. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene, moving it to a longer wavelength. This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key parameter in the design of materials for organic electronics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of this compound would be characterized using UV-Vis spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For a compound like this compound, the spectrum is expected to be dominated by π → π* transitions associated with the conjugated thiophene ring system.

The presence of the electron-withdrawing nitrile (-CN) group and the electron-donating tert-butyl (-C(CH₃)₃) group on the thiophene ring would influence the position and intensity of the absorption maxima (λmax). Typically, such substitutions can lead to a bathochromic (red) shift compared to unsubstituted thiophene. A solution of the compound in a suitable solvent (e.g., cyclohexane, ethanol (B145695), or acetonitrile) would be analyzed to determine its characteristic λmax values and corresponding molar extinction coefficients (ε).

A representative data table for such an analysis would appear as follows, although specific experimental values for this compound are not currently published.

Table 1: Hypothetical UV-Vis Absorption Data

Solvent λmax (nm) Molar Extinction Coefficient (ε, M-1cm-1)
Acetonitrile Data not available Data not available
Cyclohexane Data not available Data not available

Fluorescence Spectroscopy and Emission Characteristics

Fluorescence spectroscopy is utilized to investigate the emissive properties of a molecule after it has absorbed light. Upon excitation at a wavelength corresponding to an absorption band, a fluorescent compound will emit light at a longer wavelength. The analysis of this compound would involve measuring its emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime (τ).

Many thiophene derivatives are known to be fluorescent. The emission characteristics are highly dependent on the nature and position of substituents. The donor-acceptor character imparted by the tert-butyl and nitrile groups, respectively, could potentially lead to intramolecular charge transfer (ICT) upon excitation, which would influence the emission wavelength and Stokes shift (the difference between the absorption and emission maxima). However, specific experimental data detailing the emission λmax, quantum yield, or fluorescence lifetime for this compound have not been reported in the surveyed literature.

Table 2: Hypothetical Fluorescence Characteristics

Solvent Excitation λmax (nm) Emission λmax (nm) Quantum Yield (Φf)
Dichloromethane Data not available Data not available Data not available
Toluene Data not available Data not available Data not available

Electrochemical Characterization Techniques for Redox Behavior

Electrochemical techniques are essential for determining the redox properties of a molecule, such as its oxidation and reduction potentials. This information is crucial for applications in organic electronics and materials science.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common technique for investigating the electrochemical behavior of a compound. A CV experiment for this compound would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would reveal the potentials at which the molecule is oxidized and reduced.

The thiophene ring is electron-rich and can be oxidized. The tert-butyl group, being an electron-donating group, would be expected to lower the oxidation potential compared to unsubstituted thiophene-2-carbonitrile. The nitrile group, being electron-withdrawing, would make the reduction of the molecule more favorable. The reversibility of these redox processes would also be determined. Despite the utility of this technique, specific CV data, including oxidation and reduction peak potentials for this compound, are not available in the literature.

Table 3: Hypothetical Cyclic Voltammetry Data

Solvent/Electrolyte Oxidation Potential (Eox, V vs. Fc/Fc+) Reduction Potential (Ered, V vs. Fc/Fc+)
Acetonitrile/TBAPF₆ Data not available Data not available
Dichloromethane/TBAPF₆ Data not available Data not available

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for studying the properties of electrode-electrolyte interfaces and the charge transfer processes occurring there. In the context of this compound, EIS would typically be used if the compound were part of a modified electrode, thin film, or device. The experiment involves applying a small AC potential over a range of frequencies and measuring the impedance. The data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). As no such applications or studies involving this specific compound are reported, no EIS data is available.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a technique primarily used in corrosion science to study the corrosion rate and inhibition efficiency of compounds on a metal surface. A potential is swept from below to above the open-circuit potential, and the resulting current is measured. While some thiophene derivatives have been studied as corrosion inhibitors, there is no published research applying this technique to this compound. Therefore, no data on its performance in potentiodynamic polarization studies exists.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide detailed information on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state. This structural information is invaluable for understanding its physical properties and for molecular modeling. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other scientific literature.

Table 4: Hypothetical Crystallographic Data

Parameter Value
Chemical Formula C₉H₁₁NS
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures, thermal stability limits, and the composition of the material.

Detailed Research Findings:

Specific TGA data for this compound is not readily found in the surveyed literature. However, studies on various thiophene-based copolymers demonstrate their thermal properties. For instance, certain thiophene and benzodithiophene-based copolymers exhibit high thermal stability, with decomposition temperatures (defined as 5% weight loss) exceeding 380°C. nih.gov The thermal degradation of these polymers often occurs in two stages, with the initial weight loss attributed to the decomposition of side chains, followed by the degradation of the polymer backbone at higher temperatures. nih.gov

For a small molecule like this compound, a single-step decomposition is more likely. The thermal stability would be influenced by the strength of the bonds within the molecule, particularly the C-C bond of the tert-butyl group and the integrity of the thiophene ring.

Illustrative Data Table for TGA of a Thiophene Derivative:

The following interactive table represents hypothetical TGA data for a generic thiophene derivative, illustrating the type of information that would be obtained for this compound.

Temperature (°C)Weight (%)
50100.0
10099.9
15099.8
20099.5
25098.0
30085.0
35040.0
4005.0
4500.0

This table is for illustrative purposes and does not represent actual data for this compound.

Surface Imaging Techniques (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Optical Microscopy)

Surface imaging techniques are essential for characterizing the morphology, topography, and structure of a material at various scales.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is used to study the surface texture and morphology.

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen to provide detailed information about the internal structure.

Optical Microscopy uses visible light and a system of lenses to magnify images of small samples. It is useful for observing the macroscopic features and crystal habit of a compound.

Detailed Research Findings:

There are no specific SEM or TEM images for this compound in the available literature. Research on thin films of other novel thiophene derivatives has utilized SEM to assess the quality and surface morphology of spin-coated films on glass substrates. researchgate.net These studies show that the surface can range from irregular and uneven, with large aggregates and voids, to a more uniform and smooth distribution of particles, depending on the specific derivative and deposition conditions. researchgate.net

For a crystalline powder of this compound, SEM would reveal the particle shape, size distribution, and surface texture. Optical microscopy would provide insights into the crystal morphology and color. TEM would not be typically used for a bulk powder unless information on the nanoscale internal structure is required.

Illustrative Data Table for Morphological Analysis:

This table illustrates the type of data that could be generated from surface imaging techniques for a crystalline organic compound.

TechniqueParameterObservation
Optical MicroscopyCrystal Habite.g., Needle-like, prismatic, plate-like
Colore.g., White to off-white powder
SEMParticle Morphologye.g., Agglomerated irregular particles
Particle Size Rangee.g., 5-50 µm
Surface Texturee.g., Smooth, rough, porous

This table is for illustrative purposes and does not represent actual data for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mdpi.com

Detailed Research Findings:

Specific XPS data for this compound has not been found in the reviewed literature. However, XPS has been extensively used to study other thiophene-containing materials. For instance, XPS studies on thiophene on gold substrates show characteristic sulfur signals (S2p) in the binding energy region of 160 to 170 eV. researchgate.net High-resolution S2p XPS spectra typically display the spin-split doublet of S2p3/2 and S2p1/2. researchgate.net The precise binding energies of the carbon (C1s), nitrogen (N1s), and sulfur (S2p) peaks would provide information about their chemical environments in this compound. For example, the C1s spectrum would be resolvable into components corresponding to the carbon atoms in the tert-butyl group, the thiophene ring, and the nitrile group. The N1s spectrum would confirm the presence of the nitrile functional group.

Illustrative Data Table of Expected XPS Peak Binding Energies:

This interactive table provides hypothetical binding energy values for the core levels of elements expected in this compound, based on typical values for organic compounds containing these functional groups.

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
CarbonC1s~284.8C-C, C-H (aliphatic and aromatic)
~286.5C-S (thiophene ring)
~287.0C≡N (nitrile)
NitrogenN1s~399.0C≡N (nitrile)
SulfurS2p3/2~164.0C-S-C (thiophene ring)
S2p1/2~165.2C-S-C (thiophene ring)

This table is for illustrative purposes and does not represent actual data for this compound.

Computational and Theoretical Studies on 5 Tert Butyl Thiophene 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, uses DFT to find the coordinates of the atoms that correspond to the lowest energy state of the molecule.

For 5-tert-Butyl-thiophene-2-carbonitrile (B2548213), this analysis would involve calculating key bond lengths, bond angles, and dihedral angles. The presence of the sterically demanding tert-butyl group attached to the thiophene (B33073) ring introduces the possibility of different rotational conformations. Conformational analysis would explore the rotation around the single bond connecting the tert-butyl group to the thiophene ring to identify the most energetically favorable arrangement and any energy barriers to rotation. This steric hindrance can influence the planarity of the thiophene ring and affect the molecule's electronic properties and how it interacts with other molecules.

A typical data table from such a study would resemble the following hypothetical example:

ParameterOptimized Value
Bond Lengths (Å)
C(tert)-C(thiophene)Value
C-S (average)Value
C≡NValue
**Bond Angles (°) **
C-C-S (thiophene ring)Value
C(thiophene)-C-C≡NValue
Dihedral Angles (°)
H-C-C-C (tert-butyl)Value

Note: The table above is illustrative; specific values are not available from published research.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. For this compound, analysis of the HOMO would reveal the distribution of electron density. It would be expected that the electron density of the HOMO is primarily located on the electron-rich thiophene ring system.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. The analysis of the LUMO for this compound would likely show electron density distributed over the thiophene ring and the electron-withdrawing nitrile (-CN) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. The calculated energy gap for this compound would be a key indicator of its potential use in materials science, for instance, as an organic semiconductor.

A hypothetical data table for FMO analysis would appear as follows:

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Note: The table above is illustrative; specific values are not available from published research.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative measure of different aspects of reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher electrophilicity index indicates a stronger electrophile. It is calculated using the chemical potential (μ) and hardness (η).

A summary of these calculated descriptors would typically be presented in a table:

DescriptorFormulaCalculated Value
Ionization Potential (I)I ≈ -EHOMOValue
Electron Affinity (A)A ≈ -ELUMOValue
Chemical Hardness (η)η = (I - A) / 2Value
Chemical Softness (S)S = 1 / ηValue
Electrophilicity Index (ω)ω = μ² / 2ηValue

Note: The table above is illustrative; specific values are not available from published research.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MESP map displays regions of negative potential (electron-rich), typically colored in shades of red, and regions of positive potential (electron-poor), shown in shades of blue. mdpi.com

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to establishing relationships between the molecular structure of this compound and its chemical properties. researchgate.net These calculations begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net

From the optimized geometry, a variety of electronic properties can be calculated to describe the molecule's reactivity and stability. rsc.org These properties, often referred to as quantum chemical descriptors, include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.comrsc.org

Studies on related thiophene-carbonitrile derivatives have utilized DFT calculations to successfully correlate these computed properties with experimentally observed phenomena, providing a robust framework for predicting the behavior of this compound. researchgate.netrsc.org

Quantum Chemical DescriptorSignificance
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability.
Ionization Potential (IP)The minimum energy required to remove an electron from the molecule.
Electron Affinity (EA)The energy released when an electron is added to the molecule.
Electronegativity (χ)The power of an atom or group to attract electrons.
Chemical Hardness (η)Resistance to change in electron distribution or charge transfer.

Computational Predictions of Molecular Interactions and Adsorption Behavior

Computational methods are extensively used to predict how molecules like this compound interact with other systems, from large biological macromolecules to surfaces, which is critical for applications in drug design and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to structure-based drug design. For thiophene derivatives, docking studies have been instrumental in identifying potential therapeutic targets and explaining their mechanism of action at a molecular level. mdpi.comcolab.ws

In hypothetical docking studies involving this compound, the molecule would be placed into the binding site of a target protein, such as a kinase or enzyme. mdpi.comresearchgate.net The simulation would then explore various binding poses, scoring them based on factors like binding energy and intermolecular interactions. gyanvihar.org Key interactions typically include:

Hydrogen Bonds: Often involving the nitrogen atom of the nitrile group.

Hydrophobic Interactions: Involving the tert-butyl group and the thiophene ring.

Such studies on analogous thiophene compounds have successfully identified crucial amino acid residues and structural features necessary for potent inhibitory activity, providing a blueprint for how this compound might be optimized as a lead compound. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For thiophene-based inhibitors, QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods, like multivariate linear regression, to correlate these descriptors with their measured inhibitory activity (e.g., IC50 values). nih.govnih.gov

A QSAR model for a series of compounds including this compound would help identify which molecular features are most important for their inhibitory potency. nih.gov For instance, a model might reveal that specific substitutions on the thiophene ring enhance or diminish activity. These models serve two primary purposes: predicting the activity of new, unsynthesized compounds and providing mechanistic insights into how the inhibitors interact with their target. nih.gov The robustness and predictive power of a QSAR model are rigorously evaluated through internal and external validation techniques. researchgate.netnih.gov

Theoretical Simulation of Spectroscopic Data (e.g., IR, UV-Vis, NMR)

Computational chemistry allows for the accurate simulation of various spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results. nih.gov DFT and Time-Dependent DFT (TD-DFT) are the methods of choice for these simulations. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule. nih.gov These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands, such as the characteristic C≡N stretch of the nitrile group or the C-H vibrations of the tert-butyl group. researchgate.netnih.gov

UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra of molecules. mdpi.com These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO, which helps in understanding the electronic structure of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. semanticscholar.orgresearchgate.net Comparing the computed chemical shifts with experimental data aids in the definitive assignment of signals and confirms the molecular structure. mdpi.comacs.org

For related aminothiophene carbonitriles, simulated spectra have shown excellent agreement with experimental data, demonstrating the reliability of these theoretical methods. researchgate.net

Spectroscopic TechniqueComputational MethodInformation Obtained
Infrared (IR)DFT Frequency CalculationVibrational frequencies and modes, functional group identification.
UV-Visible (UV-Vis)Time-Dependent DFT (TD-DFT)Electronic transition energies, wavelength of maximum absorption (λmax).
Nuclear Magnetic Resonance (NMR)DFT with GIAO method1H and 13C chemical shifts for structure verification.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This includes identifying reactants, products, transition states, and intermediates. nih.gov For thiophene derivatives, computational analysis has been applied to understand their synthesis, such as the widely used Gewald reaction, which produces 2-aminothiophenes. nih.govderpharmachemica.com

A computational study on the synthesis of this compound could elucidate the step-by-step mechanism, calculate the activation energies for each step, and determine the rate-determining step. nih.gov This information is crucial for optimizing reaction conditions to improve yields and minimize byproducts. For instance, DFT calculations can model the cyclization process and the role of catalysts or bases in the reaction. nih.gov Such studies provide a detailed, atomic-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone. researchgate.net

Advanced Research Applications of 5 Tert Butyl Thiophene 2 Carbonitrile and Its Derivatives

Applications in Materials Science and Optoelectronics

The inherent electronic properties of the thiophene (B33073) ring, such as its electron-rich nature and potential for π-conjugation, make it a fundamental building block for a wide array of organic electronic materials. The strategic placement of a tert-butyl group and a nitrile group on this core structure allows for the fine-tuning of properties essential for applications in materials science and optoelectronics.

Development of Organic Semiconductors and Thin-Film Transistors

Thiophene-based π-conjugated molecules and polymers are a cornerstone in the research and development of organic semiconductors. bohrium.com The design of high-performance organic semiconducting materials necessitates a deep understanding of both intramolecular and intermolecular interactions, as these dictate the solid-state packing and, consequently, the charge carrier transport efficiency. researchgate.net

The incorporation of tert-butyl groups into organic semiconductors is a recognized strategy to enhance the stability and performance of organic field-effect transistors (OFETs). researchgate.net These bulky groups can act as a passivation layer, which can lead to a significant reduction in the threshold voltage and impart long-term operational stability to the devices. researchgate.net This is a notable advantage over linear alkyl chains. While specific performance data for 5-tert-butyl-thiophene-2-carbonitrile (B2548213) in OFETs is not extensively documented in publicly available literature, the functional groups it possesses are indicative of its potential. The nitrile group, being electron-withdrawing, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a common strategy in the design of stable semiconductor materials. techscience.com

To illustrate the impact of molecular structure on OFET performance, the table below summarizes the characteristics of some representative thiophene-based organic semiconductors.

Semiconductor MaterialDevice ConfigurationHole Mobility (cm²/Vs)On/Off RatioRef.
Benzo[b]thieno[2,3-d]thiophene DerivativeSolution-Sheared OFET0.005> 10⁶ nih.gov
Dimer of BTT Semiconductors (BBTT)OFET0.22Not Specified nih.gov
Star-Shaped Thieno[3,2-b]thiophene MoleculeSolution-Processed OTFT9.2 × 10⁻³Not Specified ontosight.ai

This table presents data for related thiophene derivatives to illustrate the performance range of this class of materials.

Research in Photovoltaic Materials and Organic Solar Cells

In the realm of organic photovoltaics (OPVs), thiophene derivatives are extensively used as electron-donating materials in the active layer of solar cells. researchgate.net The development of efficient OPVs often relies on a donor-acceptor (D-A) architecture, where the thiophene-containing component serves as the donor. The efficiency of these devices is intricately linked to the molecular structure of the materials, which influences their light-harvesting capabilities, energy levels, and charge transport properties. researchgate.net

The tert-butyl group, due to its steric bulk, can influence the morphology of the active layer blend, which is a critical factor for efficient exciton (B1674681) dissociation and charge transport. While direct studies on this compound in OPVs are not prominent, research on related structures provides insights. For instance, the modification of thiophene-based molecules with various end-capped groups, including those containing nitrile functionalities, has been shown to be an effective strategy for tuning the material's properties to enhance photovoltaic performance. rsc.org

The performance of several thiophene-based materials in organic solar cells is summarized in the table below, showcasing the potential of this class of compounds.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Ref.
Porphyrin-based D-A-D molecule (F-TPDI-2P)PC₇₁BM8.21%Not SpecifiedNot SpecifiedNot Specified bohrium.com
Porphyrin-based D-A-D molecule (TPDI-2P)PC₇₁BM6.90%0.79 V13.43 mA/cm²0.65 bohrium.com
Terthiophene-based acceptor (AOT3)PCE106.59%0.62 V17.63 mA/cm²0.59 rsc.org

This table includes data for various thiophene-based donor materials to provide context for their performance in organic solar cells.

Components in Organic Light-Emitting Diodes (OLEDs)

Thiophene-containing molecules are versatile components in the emissive layers of organic light-emitting diodes (OLEDs). researchgate.net They can be engineered to emit light across the visible spectrum. The introduction of a tert-butyl group into OLED emitters is a known strategy to improve their performance. The steric hindrance provided by the tert-butyl group can increase the solubility of the material, which is advantageous for solution-processed devices. bohrium.com Furthermore, it can reduce aggregation-caused quenching of excitons in the solid state by inhibiting intermolecular π–π stacking, leading to higher photoluminescence quantum yields. bohrium.comrsc.org

Recent research has demonstrated that incorporating a thiophene ring as the π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters can lead to highly efficient and narrowband emission. techscience.comnih.gov One such emitter, Th-BN, which features a thiophene core, exhibited a high external quantum efficiency (EQE) of 34.6% in a green OLED. techscience.comnih.gov The nitrile group, with its electron-withdrawing nature, is also a common substituent in the design of advanced OLED materials, including TADF emitters.

The performance of some thiophene-based OLEDs is highlighted in the table below.

EmitterHostMax. EQE (%)Emission ColorCIE CoordinatesRef.
Th-BNNot Specified34.6GreenNot Specified techscience.comnih.gov
Blue TADF Emitter with tert-Butyl GroupsNot Specified25.8BlueNot Specified bohrium.comrsc.org
DMB-TT-TPANot Specified4.61Not SpecifiedNot Specified ontosight.ai
TPE2-TTNot Specified2.43Not SpecifiedNot Specified pharmaguideline.com

This table showcases the performance of various thiophene-based emitters in OLEDs.

Exploration as Fluorescent Probes and Markers in Research Methodologies

Thiophene-based oligomers and polymers have emerged as promising candidates for fluorescent probes and markers in biological imaging and sensing applications. researchgate.net Their attractive characteristics include tunable fluorescence, large extinction coefficients, and good fluorescence efficiencies. researchgate.net Oligothiophenes are generally considered to be of low toxicity, making them suitable for cellular staining and fluorescence microscopy. researchgate.net

The fluorescence of some thiophene derivatives is sensitive to their microenvironment, a property that can be exploited to probe local changes in biochemical processes. researchgate.net While specific studies detailing the use of this compound as a fluorescent probe are not widely available, its structural motifs are relevant. The thiophene core provides the basis for fluorescence, and the substituents can be used to modulate the photophysical properties and to attach the probe to specific biological targets.

Electrolyte Additives in Energy Storage Systems (e.g., Lithium-ion Batteries)

The development of high-performance lithium-ion batteries, particularly those operating at high voltages, requires electrolytes that are stable and can form a protective interface on the electrode surfaces. Thiophene and its derivatives have been successfully employed as film-forming additives to enhance the performance of lithium-ion batteries. nih.gov These additives can be electrochemically polymerized on the cathode surface to form a protective layer that suppresses the decomposition of the electrolyte at high voltages. nih.gov

Specifically, thiophene-2-carbonitrile has been investigated as a bifunctional electrolyte additive for Li/LiNi₀.₅Mn₁.₅O₄ (LNMO) cells. techscience.com The study found that thiophene-2-carbonitrile can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface. This improves the stability of the electrode/electrolyte interface. The addition of just 0.1 wt% of thiophene-2-carbonitrile resulted in a significant improvement in the cycling performance of the battery. techscience.com

The table below presents the performance improvement of a Li/LNMO cell with the addition of thiophene-2-carbonitrile (CT) as an electrolyte additive.

ElectrolyteCharge-Discharge RateVoltage Range (V)Number of CyclesCapacity Retention (%)Ref.
1.0 M LiPF₆-EC/EMC/DMC1 C3.5 - 4.95300Not Specified (control) techscience.com
1.0 M LiPF₆-EC/EMC/DMC + 0.1 wt% CT1 C3.5 - 4.9530091.2 techscience.com

Role in Chemical Biology Research

Thiophene is recognized as a privileged pharmacophore in medicinal chemistry due to its wide range of biological activities. nih.gov The thiophene ring is a bioisostere of the benzene (B151609) ring and is present in numerous FDA-approved drugs. nih.gov Thiophene derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

The biological activity of thiophene derivatives can be significantly influenced by the nature and position of the substituents on the thiophene ring. The tert-butyl group, for instance, can enhance the lipophilicity of a molecule, which may improve its membrane permeability and oral bioavailability. The nitrile group can participate in hydrogen bonding and other interactions with biological targets such as enzymes and receptors.

While direct biological studies on this compound are not extensively reported, its structural components are found in various biologically active molecules. For example, 2-aminothiophene-3-carbonitrile (B183302) derivatives have been synthesized and evaluated for their therapeutic potential. bohrium.com The planarity of the thiophene ring is also thought to contribute to the binding of these types of molecules to their biological targets. nih.gov Research in this area often involves the synthesis of libraries of substituted thiophenes to explore structure-activity relationships and identify potent and selective drug candidates.

Design of Molecular Scaffolds for Investigating Biochemical Pathways

The thiophene nucleus is a valuable scaffold in medicinal chemistry and biochemical research due to its structural characteristics, such as planarity and aromaticity, which facilitate interactions with biological targets. mdpi.com Thiophene-based structures are utilized as foundational frameworks for creating probes to investigate cellular environments. For instance, specially designed thiophene-based dyes are employed for imaging biological membranes through fluorescence and second harmonic generation (SHG). rsc.org These molecular probes help in studying the dynamics and structure of plasma membranes in living cells with high selectivity. rsc.orgnih.gov The functionalization of the thiophene scaffold, as seen in this compound, allows for the fine-tuning of physicochemical properties, which is crucial for developing probes with specific localization and low cytotoxicity for long-term biological imaging. nih.gov The incorporation of such scaffolds into larger molecular constructs enables the systematic covalent organization of a variety of building blocks to create functional molecules for probing biological processes.

Exploration of Interactions with Biological Macromolecules for Mechanistic Understanding

Thiophene derivatives are actively investigated for their interactions with biological macromolecules to understand disease mechanisms and develop new therapeutic agents. The thiophene ring is considered a privileged pharmacophore, and its incorporation into drug candidates can significantly modify physicochemical properties, improving drug-receptor interactions. nih.gov Recent studies have focused on thiophene derivatives as potential antimicrobial agents, particularly against drug-resistant Gram-negative bacteria. nih.gov

Docking studies have shown that these compounds can exhibit strong binding affinity to outer membrane proteins (OMPs) of bacteria like A. baumannii and E. coli. nih.gov The mechanism of action is believed to involve increased membrane permeabilization, which disrupts cellular integrity. nih.gov The specific substitutions on the thiophene ring, such as the nitrile and tert-butyl groups, play a crucial role in modulating the binding affinity and potency of these derivatives. The electron-withdrawing nature of the nitrile group and the steric bulk of the tert-butyl group can influence how the molecule fits into the binding pockets of proteins, thereby dictating its biological activity.

Advanced Catalysis and Chemical Inhibition Studies

Development of Corrosion Inhibitors

Thiophene derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel and aluminum, in acidic environments. researchgate.netderpharmachemica.comoup.com The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that blocks active corrosion sites. derpharmachemica.comjmaterenvironsci.com The presence of heteroatoms like sulfur and nitrogen, along with π-electrons in the aromatic ring, facilitates this adsorption process. derpharmachemica.comoup.com

The nitrile group (-CN) in derivatives of this compound enhances their performance as corrosion inhibitors. rsc.org Research has shown that the inhibition efficiency of thiophene-based inhibitors increases with their concentration. derpharmachemica.comresearchgate.net For example, studies on different thiophene derivatives have reported high inhibition efficiencies, often exceeding 90% at optimal concentrations. researchgate.netoup.com Electrochemical studies, such as potentiodynamic polarization, indicate that these compounds often act as mixed-type inhibitors, retarding both anodic and cathodic corrosion reactions. researchgate.netderpharmachemica.comscribd.com

Inhibitor ClassMetalMediumMax Inhibition Efficiency (%)Reference
Thiophene DerivativesMild Steel1 M HCl96.6 oup.com
Thiophene Derivatives (OXM/TET)AA2024-T3 Aluminum Alloy1 M HCl96 researchgate.net
2-Acetylthiophene thiosemicarbazoneMild Steel1 M HCl96 oup.com
2-Cyano-3-hydroxy-4(Ar)-5-anilino thiophenes304 Stainless Steel3 M HClIncreases with concentration scribd.com
2-Thiophene carbonitrileMild Steel0.5M H₂SO₄76 (at 0.01M) jmaterenvironsci.com

Ligand Design in Organometallic Catalysis

The thiophene moiety is a versatile component in the design of ligands for organometallic catalysis. bohrium.com Thiophenes can coordinate to transition metals in various modes, influencing the catalytic activity and selectivity of the resulting metal complexes. bohrium.comresearchgate.net The functional groups attached to the thiophene ring, such as the nitrile and tert-butyl groups in this compound, can be used to modulate the electronic and steric properties of the ligand. nih.gov

This tuning is critical for developing catalysts with desired properties for specific chemical transformations. nih.gov For instance, thiophene-functionalized N-heterocyclic carbenes (NHCs) have been used to create palladium complexes that catalyze C-C coupling reactions. nih.gov The sulfur atom in the thiophene ring can act as a soft donor, and the nitrile group can participate in coordination or influence the electron density at the metal center. The design of such ligands is a key area of research aimed at creating novel catalysts for efficient and selective synthesis. uea.ac.uk

Non-linear Optical (NLO) Materials Development

Thiophene-based molecules are prominent candidates for the development of materials with non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and laser technology. rsc.orgrsc.org The NLO response in these organic materials arises from intramolecular charge transfer (ICT) within a "push-pull" molecular architecture, where an electron-donating group is connected to an electron-accepting group via a π-conjugated system. nih.gov

The thiophene ring serves as an excellent π-conjugating bridge in these systems. Research indicates that replacing benzene rings with thiophene rings in NLO chromophores can significantly enhance the second-order molecular hyperpolarizability (β), a key measure of NLO activity. The nitrile group (-CN) is a strong electron-acceptor, making the this compound structure a suitable foundation for NLO materials. worldscientific.com Theoretical and experimental studies on various thiophene derivatives confirm that modifications to the donor, acceptor, and π-spacer components can effectively tune the NLO properties. nih.govworldscientific.comnih.gov

Compound ClassKey FeatureNLO Property EnhancementReference
Thiophene-substituted stilbenesThiophene replacing benzene as π-bridgeSignificant enhancement of hyperpolarizability (β)
Donor-acceptor thienothiophenesCyano group as acceptorGood compromise between NLO activity and transparency researchgate.net
Diaromatic thiophene derivativesNon-centrosymmetric crystal packingHigh Second Harmonic Generation (SHG) activity rsc.orgrsc.org
Chromophores with cyano-vinylene bridgeCyano substitution on vinylene bridgeGreatly enhanced molecular quadratic hyperpolarizability (βμ) worldscientific.com

Utilization as a Building Block in Complex Organic Synthesis

This compound is a valuable intermediate and building block in organic synthesis. Its structure allows for a variety of chemical transformations, providing access to a wide range of more complex thiophene derivatives. The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, opening pathways to amides and other functional groups.

The thiophene ring itself can undergo electrophilic substitution reactions, allowing for further functionalization at other positions on the ring. For example, related compounds like 5-tert-butyl-thiophene-2-carbonyl chloride serve as precursors for introducing the 5-tert-butyl-thiophene-2-carbonyl moiety into larger molecules. The versatility of thiophene chemistry, including metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings, allows for the integration of the this compound scaffold into complex architectures, such as oligomers and polymers for materials science or intricate molecules for medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-tert-Butyl-thiophene-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Common approaches include cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations. For example, bromination of thiophene derivatives followed by cyanation or palladium-catalyzed coupling with tert-butyl groups can be employed. Optimization of catalysts (e.g., Pd(PPh₃)₂Cl₂), solvents (chloroform or toluene), and reaction temperatures (reflux conditions) is critical for yield improvement. Purification via column chromatography is standard, with yields typically ranging from 70–85% .

Q. What spectroscopic techniques are essential for characterizing 5-tert-Butyl-thiophene-2-carbonitrile?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with diagnostic peaks for the nitrile group (~110–120 ppm in ¹³C NMR) and tert-butyl protons (singlet at ~1.3 ppm in ¹H NMR). Infrared (IR) spectroscopy identifies the C≡N stretch (~2200 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺). For new derivatives, microanalysis (C, H, N) and X-ray crystallography are recommended for unambiguous confirmation .

Q. How can researchers mitigate steric hindrance during functionalization of the tert-butyl group?

  • Methodological Answer : Steric effects from the bulky tert-butyl group can slow electrophilic substitution. Strategies include:

  • Using directing groups (e.g., carbonyls) to activate specific positions.
  • Employing high-temperature or microwave-assisted reactions to overcome kinetic barriers.
  • Selecting smaller reagents (e.g., methylating agents over bulkier analogs) .

Advanced Research Questions

Q. How can computational chemistry guide the design of 5-tert-Butyl-thiophene-2-carbonitrile derivatives for optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (HOMO-LUMO gaps, charge transport) and steric interactions. For example, attaching electron-withdrawing groups (e.g., -CN) enhances electron affinity, making derivatives suitable for organic semiconductors. Molecular dynamics simulations can assess packing behavior in thin films .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiophene-carbonitriles?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Solutions include:

  • Comparing experimental data with literature values (e.g., NIST Chemistry WebBook ).
  • Using deuterated solvents to eliminate solvent-proton interference.
  • Performing 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral 5-tert-Butyl-thiophene-2-carbonitrile derivatives?

  • Methodological Answer : Chiral ligands (e.g., BINAP or salen complexes) paired with transition metals (Pd, Cu) enable enantioselective C–C bond formation. Reaction parameters (temperature, solvent polarity, and ligand/metal ratio) must be systematically varied. Kinetic studies (e.g., Eyring plots) identify rate-limiting steps. High-performance liquid chromatography (HPLC) with chiral columns quantifies enantiomeric excess .

Q. What role does 5-tert-Butyl-thiophene-2-carbonitrile play in supramolecular chemistry?

  • Methodological Answer : The nitrile group participates in dipole-dipole interactions, while the tert-butyl group enhances solubility in nonpolar solvents. Applications include:

  • Host-guest systems (e.g., coordination with crown ethers).
  • Self-assembled monolayers (SAMs) for surface functionalization.
  • Liquid crystalline phases when combined with rigid aromatic cores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butyl-thiophene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl-thiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.